molecular formula C8H7BrF2O2 B1529174 2,6-Difluoro-3,5-dimethoxybromobenzene CAS No. 1700265-02-6

2,6-Difluoro-3,5-dimethoxybromobenzene

Cat. No. B1529174
CAS RN: 1700265-02-6
M. Wt: 253.04 g/mol
InChI Key: YEDAIBIZPKMFIH-UHFFFAOYSA-N
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Description

2,6-Difluoro-3,5-dimethoxybromobenzene is a chemical compound with the molecular formula C8H7BrF2O2 and a molecular weight of 253.04 g/mol .


Molecular Structure Analysis

The molecular structure of 2,6-Difluoro-3,5-dimethoxybromobenzene includes atoms, bonds, connectivity, and coordinates . The SMILES string representation of the molecule is COc1cc(OC)c(F)c(Br)c1F .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,6-Difluoro-3,5-dimethoxybromobenzene include its molecular formula (C8H7BrF2O2), molecular weight (253.04 g/mol), and structure .

Scientific Research Applications

Synthesis of Coordination Polymers and Metal-Organic Frameworks (MOFs)

Compounds with halogen and methoxy groups, such as 2,6-Difluoro-3,5-dimethoxybromobenzene, are often used in the synthesis of coordination polymers and MOFs due to their ability to act as linking ligands. These compounds facilitate the construction of frameworks with specific properties, including porosity, which are of interest for gas storage, separation, and catalysis applications (Orthaber et al., 2010).

Overcharge Protection in Lithium-Ion Batteries

Derivatives of dimethoxybenzene, similar in structure to 2,6-Difluoro-3,5-dimethoxybromobenzene, have been explored as redox shuttles for overcharge protection in lithium-ion batteries. These compounds can prevent battery overcharge by facilitating reversible redox reactions, thereby enhancing battery safety and longevity (Chen & Amine, 2007).

Photochemical Studies

Photochemical reactions involving halogenated and methoxylated benzenes are of significant interest in organic synthesis and material science. These compounds can undergo various photochemical transformations, including protodesilylation, which have implications for synthesizing complex organic molecules (Lew & McCLELLAND, 1993).

Development of Fluorescent Materials

Fluorinated and methoxylated aromatic compounds are pivotal in the development of fluorescent materials. Their unique electronic properties make them suitable for creating compounds with specific fluorescence characteristics, which have applications in bioimaging, sensors, and organic electronics (Krebs & Jensen, 2003).

Organometallic Chemistry and Catalysis

The structural motifs found in 2,6-Difluoro-3,5-dimethoxybromobenzene are also relevant in organometallic chemistry and catalysis. These compounds can serve as ligands in metal complexes, influencing the electronic properties and reactivity of the metal center. Such complexes are utilized in catalytic processes, including those for organic synthesis and polymerization (Pike, Crimmin, & Chaplin, 2017).

Safety and Hazards

While specific safety data for 2,6-Difluoro-3,5-dimethoxybromobenzene is not available, similar compounds are considered hazardous and may cause skin burns, eye damage, and respiratory irritation .

properties

IUPAC Name

3-bromo-2,4-difluoro-1,5-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF2O2/c1-12-4-3-5(13-2)8(11)6(9)7(4)10/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEDAIBIZPKMFIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1F)Br)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Difluoro-3,5-dimethoxybromobenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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